molecular formula C14H13N5OS B2678219 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2320858-15-7

1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2678219
CAS No.: 2320858-15-7
M. Wt: 299.35
InChI Key: JQBWHTZQSKPTRM-UHFFFAOYSA-N
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Description

1-Phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a heterocyclic urea derivative featuring a phenylurea scaffold linked to a 1,2,3-triazole ring substituted with a thiophen-2-yl group. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of both urea and triazole moieties, which are known for their diverse biological activities, including kinase inhibition and anticancer effects .

Properties

IUPAC Name

1-phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBWHTZQSKPTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a such as the Suzuki or Stille coupling.

    Formation of the Urea Derivative: The final step involves the reaction of the triazole-thiophene intermediate with phenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound exhibits promising anticancer properties. Research has shown that derivatives containing the triazole moiety can inhibit tumor growth by targeting specific cancer cell lines. For instance, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties
The thiophene and triazole components contribute to the compound's antimicrobial activity. It has been noted that compounds with thiophene rings often exhibit enhanced antibacterial and antifungal effects. A study highlighted the synthesis of various triazole derivatives that displayed significant inhibitory activity against pathogenic bacteria and fungi, suggesting that 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea could serve as a lead compound for developing new antimicrobial agents .

Urease Inhibition
Urease inhibitors are crucial in treating conditions like kidney stones and peptic ulcers. The structural similarity of thiourea derivatives to urea makes them effective urease inhibitors. Research indicates that compounds similar to this compound can significantly inhibit urease activity, thereby preventing the formation of urease-related complications .

Agricultural Applications

Pesticidal Activity
The compound's biological activity extends to agricultural applications as well. Studies have shown that triazole-containing compounds can act as fungicides. The incorporation of the thiophene moiety enhances their efficacy against various plant pathogens. For example, novel derivatives have been synthesized and evaluated for their fungicidal activity against common agricultural fungi, demonstrating effective control over fungal diseases in crops .

Plant Growth Regulation
Research also suggests that certain urea derivatives can influence plant growth positively. The application of these compounds has been linked to improved growth rates and resistance to stress factors in plants. This aspect is particularly valuable for developing sustainable agricultural practices that require less chemical intervention while enhancing crop yield .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films allows for its use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have reported on the synthesis of materials based on this compound that demonstrate promising performance metrics in electronic devices.

Polymer Chemistry
In polymer chemistry, the incorporation of thiophene and triazole groups into polymers has been shown to enhance their thermal stability and conductivity. This opens avenues for developing advanced materials with tailored properties for specific applications such as sensors and conductive coatings.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in cancer cells; potential lead compound
Antimicrobial Properties Significant inhibitory effects against bacteria and fungi
Urease Inhibition Effective urease inhibitors with low toxicity
Pesticidal Activity Effective against agricultural pathogens
Organic ElectronicsPromising performance in OLEDs and solar cells

Mechanism of Action

The mechanism of action of 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Urea-triazole hybrids with halogenated phenyl groups (e.g., 11a, 11f) exhibit high synthetic yields (>85%), suggesting that electron-withdrawing groups may stabilize intermediates during urea formation .

Comparison with Analogues :

  • Compounds like 11a–g () were synthesized via similar urea coupling, achieving yields >83% .
  • The thiophene group may require milder reaction conditions compared to electron-deficient aryl azides (e.g., nitro- or cyanophenyl), which often necessitate prolonged reaction times .

Anticancer Activity

Triazole-urea hybrids are frequently screened for kinase inhibition and cytotoxicity:

  • : Schiff base-linked triazoles with fluorophenyl groups (e.g., Compound 74) showed IC50 = 45.1 µM against A549 lung cancer cells, outperforming the standard (IC50 = 883 µM) .
  • : Triazole-quinoxaline hybrids (e.g., IVd) demonstrated potent activity against HeLa and MCF-7 cells, attributed to EGFR targeting .

Anti-inflammatory and Antioxidant Activity

  • : Thiazolidine-2,4-dione-triazole hybrids exhibited anti-inflammatory activity via COX-2 inhibition, with potency influenced by substituent electronics .
  • The thiophene group’s electron-rich nature could modulate redox activity, though direct data for the target compound is lacking.

Computational and Crystallographic Insights

  • : SHELXL-refined crystal structures of related triazoles reveal planar triazole rings and hydrogen-bonded urea motifs, critical for stabilizing protein-ligand interactions .
  • Molecular docking studies (e.g., ) suggest that triazole-linked ureas adopt conformations favorable for binding kinase ATP pockets .

Biological Activity

1-Phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS Number: 2320858-15-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5OSC_{14}H_{13}N_{5}OS with a molecular weight of 299.35 g/mol. The structure features a phenyl group, a thiophene ring, and a triazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably:

  • Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA) : Research indicates that derivatives with similar structures exhibit inhibition against InhA, an enzyme critical for the fatty acid biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . This suggests that this compound may also possess antitubercular properties.

Antimycobacterial Activity

A study evaluated the antimycobacterial activity of compounds similar to this compound against Mtb H37Rv. The Minimum Inhibitory Concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA). The results are summarized in Table 1.

CompoundMIC (µM)Cytotoxicity (IC50 µM)% Inhibition
TTU125>20062
TTU250>20043
TTU3100>20028

Table 1 : Antimycobacterial activity against Mycobacterium tuberculosis H37Rv .

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives containing thiophene and thiazole rings. Among these compounds, those structurally related to this compound demonstrated promising antitubercular activity with low cytotoxicity profiles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea?

The synthesis typically involves multi-component coupling reactions. For example, triazole, substituted urea, and thiourea precursors can be coupled under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol are common for urea derivatives due to their inertness and solubility properties .
  • Temperature : Reactions are often conducted at reflux (e.g., 50–80°C) to enhance reactivity .
  • Catalysts : Copper sulfate and sodium ascorbate are used for azide-alkyne cycloaddition (CuAAC) to form the triazole core .
    Microwave-assisted synthesis can reduce reaction times and improve yields, as demonstrated for similar triazole-urea hybrids .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra validate substituent positions and hydrogen bonding in the urea moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., deviations < 2 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves anisotropic displacement parameters and hydrogen-bonding networks .

Q. What in vitro assays are suitable for initial biological screening?

  • Antibacterial activity : Follow protocols for S. aureus and E. coli using agar diffusion or microdilution assays, as done for structurally related urea-triazole hybrids .
  • Anticancer screening : Use cell viability assays (e.g., MTT) on human cancer lines (e.g., A549 lung carcinoma), with IC50_{50} values calculated from dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the rational design of derivatives with enhanced bioactivity?

  • Triazole positioning : Substitution at the 4-position of the triazole ring (e.g., thiophen-2-yl) enhances π-π stacking with biological targets .
  • Urea modifications : Introducing electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring improves binding to enzymes like HDAC2 .
  • Hybrid scaffolds : Combining triazole-urea motifs with chalcone or quinoline moieties (as in antimalarial studies) broadens target specificity .

Q. How do researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) or clonogenic assays .
  • Structural verification : Re-characterize compounds (via NMR/HPLC) to rule out degradation or impurities .

Q. What computational tools are used to predict binding modes and enzyme inhibition mechanisms?

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., mushroom tyrosinase) by analyzing hydrogen bonds and hydrophobic contacts .
  • Kinetic studies : Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots, as shown for triazole-based tyrosinase inhibitors .

Q. How can multi-step synthetic routes be optimized for scalability and reproducibility?

  • Stepwise purification : Use flash chromatography (petroleum ether/EtOAc gradients) to isolate intermediates .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Automation : Flow chemistry systems improve consistency in CuAAC reactions .

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